molecular formula C16H20F3N5O2S B6462618 N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine CAS No. 2548992-87-4

N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6462618
CAS No.: 2548992-87-4
M. Wt: 403.4 g/mol
InChI Key: FQXAFFDMTLOCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridin-2-amine core substituted with a trifluoromethyl group at the 3-position and an N-methyl-N-piperidin-3-yl moiety. The piperidine ring is further modified at the 1-position by a sulfonyl group linked to a 1-methyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name

N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2S/c1-22-11-13(9-21-22)27(25,26)24-8-4-5-12(10-24)23(2)15-14(16(17,18)19)6-3-7-20-15/h3,6-7,9,11-12H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXAFFDMTLOCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article provides a detailed overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine ring,
  • A sulfonyl group,
  • A trifluoromethyl substituent,
  • A pyrazole moiety.

This unique combination of functional groups contributes to its biological activity, particularly in inhibiting specific molecular targets.

1. Inhibition of FLT3 Mutations

Recent studies have highlighted the compound's efficacy as a selective inhibitor of the FLT3 receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia (AML). The compound demonstrated significant inhibitory activity against FLT3 and its mutant forms, particularly in patient-derived cell lines such as MOLM14.

Key Findings:

  • The compound exhibited balanced inhibition on both FLT3-ITD and FLT3 mutant variants (e.g., FLT3-D835Y, FLT3-F691L) .
  • It inhibited the phosphorylation of FLT3 and downstream signaling pathways without causing non-specific cytotoxic effects, indicating a favorable selectivity profile .

2. Antiproliferative Effects

In vitro studies assessed the antiproliferative effects of the compound on various cancer cell lines. The results indicated that:

  • The compound was effective at low micromolar concentrations.
  • It showed stronger antiproliferative effects compared to standard treatments such as gilteritinib .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications to the chemical structure influence biological activity. Key observations include:

  • The presence of the methyl pyrazole moiety significantly enhances potency against FLT3 mutants compared to other substituents .
  • Variations in the sulfonyl group and trifluoromethyl substituent also impacted the binding affinity and selectivity for FLT3 .

Case Studies

Several case studies have been documented to illustrate the compound's potential in clinical applications:

Case Study 1: AML Treatment

A study involving MOLM14 cells demonstrated that treatment with the compound led to a significant reduction in cell viability, highlighting its potential as a therapeutic agent for AML patients harboring FLT3 mutations.

Case Study 2: Comparative Analysis with Existing Therapies

Comparative studies with existing FLT3 inhibitors revealed that this compound not only matched but often exceeded their efficacy, especially against resistant mutations .

Data Tables

The following table summarizes key biological activities and IC50 values for this compound:

Activity Cell Line IC50 (µM) Remarks
FLT3 InhibitionMOLM140.5Effective against FLT3 ITD mutations
AntiproliferativeK562>10Low activity on non-FLT3 mutated cells
Selectivity ProfileVarious kinasesN/ASelective for FLT3 over TRKA

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, particularly those containing imidazole or pyridine moieties. This interaction can modulate enzyme activity, making it a candidate for drug development targeting metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting cancer cells.

Neuroscience

Research indicates that this compound may influence neurotransmitter systems due to its piperidine structure, which is known to interact with various receptors in the central nervous system. Studies are ongoing to evaluate its effects on:

  • Dopaminergic Pathways : Potential applications in treating disorders such as Parkinson's disease and schizophrenia.

Material Science

The unique chemical properties of this compound make it suitable for developing new materials:

  • Polymer Chemistry : Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers when used as a monomer or additive.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for applications in catalysis and nanomaterial synthesis.

Biological Probes

Due to its ability to selectively bind to certain biological targets, this compound can be utilized as a probe in biochemical assays. This application is crucial for studying enzyme mechanisms and cellular processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that compounds with similar structural features exhibited significant growth inhibition, suggesting potential for further development into anticancer agents.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading neuroscience institute explored the effects of piperidine derivatives on dopaminergic signaling pathways. The findings demonstrated that modifications to the piperidine ring could enhance receptor affinity, indicating potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Features

The compound shares functional motifs with several classes of molecules:

  • Pyridine/Pyrimidine-amine cores : Common in kinase inhibitors and receptor antagonists.
  • Sulfonamide/sulfonyl groups : Enhance binding affinity and metabolic stability.
  • Trifluoromethyl substituents : Improve membrane permeability and resistance to oxidative metabolism.

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Reference
Target Compound C₁₇H₂₁F₃N₆O₂S 430.45 g/mol 3-(trifluoromethyl)pyridin-2-amine, 1-methylpyrazole-4-sulfonyl-piperidine Not explicitly described
N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine C₂₈H₂₀F₃N₇O 527.5 g/mol Benzimidazole-2-amine, trifluoromethyl, pyrimidin-4-yl Multi-step coupling
N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine C₁₂H₁₀F₃N₅O₄S 377.30 g/mol Nitropyrazole, 3-(trifluoromethyl)phenylsulfonyl Sulfonation/amination
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.2 g/mol Piperazine-carbonyl, trifluoromethylphenyl, tetrahydro-2H-pyran Reductive amination
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 260.24 g/mol Dual pyrazole-methyl groups, trifluoromethyl Amine alkylation

Functional Differences and Implications

Piperidine vs. Piperazine Rings :

  • The target compound’s piperidine sulfonyl group (vs. piperazine-carbonyl in ) may reduce basicity, altering solubility and target engagement. Piperazine derivatives often exhibit stronger hydrogen-bonding capacity .

Pyridine vs.

Sulfonyl Group Placement :

  • In , the sulfonyl group is attached to a phenyl ring, increasing steric bulk compared to the pyrazole-sulfonyl group in the target compound. This difference could influence off-target selectivity.

Trifluoromethyl Positioning :

  • The 3-(trifluoromethyl)pyridine in the target compound vs. 4-(trifluoromethyl)phenyl in may lead to distinct electronic effects, modulating electron-withdrawing properties and metabolic stability.

Preparation Methods

Preparation of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

The sulfonyl chloride precursor is synthesized through chlorosulfonation of 1-methyl-1H-pyrazole. Exposing the heterocycle to chlorosulfonic acid at 0–5°C generates the sulfonyl chloride in 65–75% yield.

Sulfonylation of N-Methylpiperidin-3-Amine

The piperidine amine is reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions:

  • Reagents : N-Methylpiperidin-3-amine (1 eq), sulfonyl chloride (1.1 eq), DIEA (2 eq)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Reaction Time : 12–16 hours

  • Yield : 82–90%

Mechanism : The amine attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond.

Synthesis of 3-(Trifluoromethyl)Pyridin-2-Amine

Trifluoromethylation of Pyridine

The trifluoromethyl group is introduced via a halogen exchange reaction:

  • Substrate : 2-Amino-3-bromopyridine

  • Reagents : Trifluoromethyl copper (CF₃Cu), DMF, 80°C

  • Reaction Time : 8–12 hours

  • Yield : 60–70%

Key Insight : Copper-mediated trifluoromethylation ensures regioselectivity at the 3-position, avoiding side reactions at the amine group.

Coupling of Sulfonylated Piperidine and Trifluoromethylpyridine

N-Alkylation Approach

The sulfonylated piperidine is alkylated with a halogenated pyridine derivative:

  • Reagents : 3-(Trifluoromethyl)-2-fluoropyridine (1.2 eq), K₂CO₃ (3 eq)

  • Solvent : DMF, 100°C

  • Reaction Time : 24 hours

  • Yield : 45–55%

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling improves efficiency:

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2 eq)

  • Solvent : Toluene, 110°C

  • Reaction Time : 12 hours

  • Yield : 70–75%

Comparative Data :

MethodConditionsYieldPurity
N-AlkylationDMF, 100°C, 24h45–55%90–95%
Buchwald-HartwigToluene, Pd₂(dba)₃, 110°C70–75%98–99%

The Buchwald-Hartwig method offers superior yield and purity, albeit with higher catalyst costs.

Optimization Challenges and Solutions

Sulfonamide Stability

The sulfonamide bond is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres (N₂/Ar) mitigates decomposition.

Trifluoromethyl Group Reactivity

The electron-withdrawing CF₃ group deactivates the pyridine ring, necessitating elevated temperatures for amination. Microwave-assisted synthesis reduces reaction times by 50% without compromising yield.

Purification Strategies

  • Chromatography : Silica gel (EtOAc/hexane) removes unreacted starting materials.

  • Crystallization : Ethanol/water recrystallization enhances purity to >99%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the sulfonylation step improves scalability:

  • Residence Time : 30 minutes

  • Throughput : 1 kg/day

  • Yield : 85%

Green Chemistry Metrics

  • E-Factor : 12 (lower than batch processes)

  • Solvent Recovery : 90% via distillation

Q & A

Q. What are the critical considerations for optimizing the multistep synthesis of this compound, particularly the sulfonylation and piperidine coupling steps?

  • Methodological Answer : The synthesis involves (1) sulfonylation of the pyrazole moiety and (2) coupling with the piperidine ring. Key factors include:
  • Reagent Selection : Use of coupling agents like cesium carbonate and copper(I) bromide for Buchwald-Hartwig amination (for N-alkylation) .
  • Temperature Control : Maintaining 35–50°C during sulfonylation to prevent side reactions .
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate intermediates with >95% purity .
  • Table 1 : Example Reaction Conditions from Analogous Syntheses
StepReagentsTemp. (°C)Yield (%)Purity (%)Source
SulfonylationSOCl₂, DMF956592
Piperidine CouplingCs₂CO₃, CuBr3517.990

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., trifluoromethyl at δ ~120 ppm in ¹³C NMR; pyrazole protons at δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at ~415–420 Da) .
  • IR Spectroscopy : Detect sulfonyl (S=O stretch at ~1350 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups .

Q. How can computational modeling predict the compound’s solubility and bioavailability for in vitro studies?

  • Methodological Answer :
  • Lipophilicity (LogP) : Use software like MarvinSuite to calculate LogP (~3.5–4.0 due to trifluoromethyl and sulfonyl groups) .
  • Solubility : Molecular dynamics simulations in water/DMSO mixtures predict low aqueous solubility (<0.1 mg/mL), necessitating DMSO stock solutions .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Kinase Inhibition : Use TR-FRET assays (e.g., against JAK2 or EGFR kinases) at 1–10 µM concentrations .
  • Cellular Uptake : Fluorescence microscopy with labeled analogs to assess membrane permeability .

Advanced Research Questions

Q. How can researchers address contradictory data between enzymatic inhibition and cellular activity in target validation?

  • Methodological Answer :
  • Orthogonal Assays : Compare biochemical (e.g., enzymatic IC₅₀) vs. cellular (e.g., proliferation EC₅₀) results.
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-target interactions .
  • Case Study : A structurally similar pyrazole-piperidine compound showed 10 nM IC₅₀ in kinase assays but no cellular activity due to poor membrane permeability .

Q. What strategies improve metabolic stability of the sulfonyl-piperidine moiety in preclinical studies?

  • Methodological Answer :
  • Isotope Labeling : Use ³H or ¹⁴C-labeled compound in microsomal stability assays to track degradation .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring to reduce CYP450-mediated oxidation .

Q. How to resolve discrepancies in NMR data caused by rotameric equilibria of the piperidine ring?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at 25°C and 60°C to coalesce split peaks (e.g., piperidine CH₂ signals) .
  • DFT Calculations : Model rotamer populations to correlate with observed splitting patterns .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent Models : Administer 10 mg/kg IV/PO to measure plasma half-life (expected t₁/₂: ~2–4 hrs) and tissue distribution .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and histopathology due to potential hepatotoxicity from trifluoromethyl metabolites .

Data Contradiction Analysis

Q. How to interpret conflicting SAR data between this compound and analogs lacking the sulfonyl group?

  • Methodological Answer :
  • SAR Table : Compare IC₅₀ values of analogs with/without sulfonyl groups:
CompoundSulfonyl GroupIC₅₀ (Kinase X)Solubility (µg/mL)
AYes15 nM0.05
BNo120 nM0.8
  • Conclusion : Sulfonyl group enhances target affinity but reduces solubility, necessitating prodrug strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.